Home > Products > Screening Compounds P128358 > ENPP3 Inhibitor 4t
ENPP3 Inhibitor 4t -

ENPP3 Inhibitor 4t

Catalog Number: EVT-10962263
CAS Number:
Molecular Formula: C20H14F3NO5S
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ENPP3 Inhibitor 4t is a compound designed to inhibit the activity of ectonucleotide pyrophosphatase/phosphodiesterase 3, an enzyme involved in various physiological processes, including nucleotide metabolism and cell signaling. The compound is part of a broader class of arylamide sulfonate derivatives synthesized to explore their effects on isozymes ENPP1 and ENPP3. The specific structure of ENPP3 Inhibitor 4t includes a trifluoromethoxy group, which has been shown to enhance its inhibitory potency against ENPP3.

Source and Classification

ENPP3 Inhibitor 4t belongs to the class of small molecule inhibitors targeting ectonucleotide pyrophosphatases. It has been classified under the chemical identifier C21H19N5O4S2, with PubChem CID 2893744. The compound's synthesis and biological evaluation were documented in recent studies focusing on structure-activity relationships and enzyme inhibition assays .

Synthesis Analysis

Methods and Technical Details

The synthesis of ENPP3 Inhibitor 4t involves a two-step process:

  1. Nucleophilic-Electrophilic Substitution: The first step entails the reaction of 4-aminophenol with benzoyl chlorides to form intermediate compounds.
  2. Formation of Sulfonate Derivatives: In the second step, these intermediates are treated with various substituted benzene sulfonyl chlorides to yield the final sulfonate derivatives, including ENPP3 Inhibitor 4t (compound 4t) which features a trifluoromethoxy substituent .

The synthetic pathway highlights the importance of structural modifications on the phenyl ring, which significantly influence the inhibitory potency against the target enzymes.

Molecular Structure Analysis

Structure and Data

ENPP3 Inhibitor 4t has a complex molecular structure characterized by:

  • Molecular Formula: C21H19N5O4S2
  • Key Functional Groups: Contains an arylamide core with sulfonate groups and a trifluoromethoxy substituent.

The detailed structure can be visualized through chemical databases like PubChem, where its three-dimensional conformation can be analyzed .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving ENPP3 Inhibitor 4t include:

  • Enzyme Inhibition Assays: The compound's interaction with ENPP3 is assessed through enzyme inhibition assays that measure the concentration required to inhibit enzyme activity by half (IC50). For instance, ENPP3 Inhibitor 4t has shown an IC50 value of approximately 0.15 μM, indicating its high potency as an inhibitor .
  • Structure-Activity Relationship Studies: Variations in substituents on the phenyl ring affect both selectivity and potency towards ENPP1 and ENPP3, showcasing how minor structural changes can lead to significant differences in biological activity .
Mechanism of Action

Process and Data

The mechanism by which ENPP3 Inhibitor 4t operates involves competitive inhibition of the ectonucleotide pyrophosphatase/phosphodiesterase 3 enzyme. The trifluoromethoxy group enhances binding affinity to the active site of the enzyme, thereby reducing its catalytic activity. This inhibition is crucial for modulating biochemical pathways where ENPP3 plays a significant role, particularly in nucleotide metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant data regarding these properties can be found in chemical databases such as PubChem, which provides insights into solubility, melting points, and other physical characteristics .

Applications

Scientific Uses

ENPP3 Inhibitor 4t has potential applications in:

  • Cancer Research: By inhibiting ectonucleotide pyrophosphatase/phosphodiesterase 3, this compound may enhance anti-tumor immune responses by modulating nucleotide signaling pathways.
  • Drug Development: As a lead compound for developing selective inhibitors targeting ectonucleotide pyrophosphatases, it could contribute to new therapeutic strategies for diseases where these enzymes are implicated.

The ongoing research into this compound emphasizes its relevance in pharmacological studies aimed at understanding and manipulating nucleotide metabolism for therapeutic benefits .

Introduction to ENPP3 as a Therapeutic Target

ENPP3 in Nucleotide Metabolism and Pathophysiological Pathways

Ectonucleotide pyrophosphatase/phosphodiesterase 3 (Ectonucleotide pyrophosphatase/phosphodiesterase 3) is a type II transmembrane glycoprotein belonging to the ectonucleotide pyrophosphatase/phosphodiesterase family. Structurally, it features a short intracellular N-terminus, a single transmembrane domain, and a large extracellular region containing two somatomedin B-like domains, a catalytic phosphodiesterase domain homologous to alkaline phosphatases, and a nuclease-like domain with a calcium-binding EF-hand motif [8]. This complex architecture enables its enzymatic function in hydrolyzing diverse extracellular nucleotides, including nucleoside triphosphates, dinucleoside polyphosphates, cyclic dinucleotides, and nucleotide sugars [2].

Ectonucleotide pyrophosphatase/phosphodiesterase 3 exhibits tissue-specific expression patterns with significant presence in the prostate, uterus, colon, and hematopoietic cells (basophils, mast cells, and progenitor cells) [8]. Its pathophysiological significance stems from its role in regulating purinergic signaling through the hydrolysis of extracellular adenosine triphosphate and other nucleotides. By converting pro-inflammatory adenosine triphosphate into adenosine monophosphate (a precursor of immunosuppressive adenosine), Ectonucleotide pyrophosphatase/phosphodiesterase 3 modulates the activation of P2X/P2Y purinergic receptors, thereby influencing cellular responses in inflammation and immunity [8]. Dysregulated Ectonucleotide pyrophosphatase/phosphodiesterase 3 activity has been mechanistically linked to several disease states:

Table 1: Pathophysiological Associations of Ectonucleotide pyrophosphatase/phosphodiesterase 3

Disease ContextPathogenic Role of Ectonucleotide pyrophosphatase/phosphodiesterase 3Key Mechanisms
Renal Cell CarcinomaOverexpression in tumor tissuePromotes tumor initiation and invasiveness; target for antibody-drug conjugates
Allergic DisordersUpregulation on activated basophils/mast cellsImpaired adenosine triphosphate hydrolysis exacerbates inflammation
Colon CarcinomaElevated expressionAssociated with tumor cell proliferation and metastasis
Bone Mineralization DisordersAbnormal expression patternsModulates extracellular pyrophosphate levels

In renal cell carcinoma, Ectonucleotide pyrophosphatase/phosphodiesterase 3 is highly overexpressed on malignant cells, contributing to tumor progression and serving as a validated target for antibody-drug conjugates [7] [8]. Similarly, in allergic pathologies, Ectonucleotide pyrophosphatase/phosphodiesterase 3 serves as an activation marker on basophils and mast cells, where its aberrant expression correlates with disease severity [8].

Role of Ectonucleotide pyrophosphatase/phosphodiesterase 3 in Immune Regulation and Cyclic Guanosine Monophosphate–Adenosine Monophosphate Hydrolysis

A pivotal immunological function of Ectonucleotide pyrophosphatase/phosphodiesterase 3 involves its capacity to hydrolyze 2',3'-cyclic guanosine monophosphate–adenosine monophosphate, a critical second messenger in innate immunity. Cyclic guanosine monophosphate–adenosine monophosphate is produced upon cytosolic double-stranded DNA detection by cyclic guanosine monophosphate–adenosine monophosphate synthase and activates the stimulator of interferon genes pathway, triggering type I interferon responses essential for antitumor immunity [3]. Ectonucleotide pyrophosphatase/phosphodiesterase 3 functions as an extracellular cyclic guanosine monophosphate–adenosine monophosphate hydrolase, analogous to Ectonucleotide pyrophosphatase/phosphodiesterase 1, thereby limiting cyclic guanosine monophosphate–adenosine monophosphate availability for stimulator of interferon genes activation on neighboring antigen-presenting cells [3].

This enzymatic activity establishes Ectonucleotide pyrophosphatase/phosphodiesterase 3 as an innate immune checkpoint. Recent research demonstrates that Ectonucleotide pyrophosphatase/phosphodiesterase 3 accounts for residual cyclic guanosine monophosphate–adenosine monophosphate hydrolysis activity in Ectonucleotide pyrophosphatase/phosphodiesterase 1-deficient systems. Ablation of its cyclic guanosine monophosphate–adenosine monophosphate hydrolysis activity diminishes tumor growth and metastasis in a stimulator of interferon genes-dependent manner, confirming its non-redundant role in dampening extracellular cyclic guanosine monophosphate–adenosine monophosphate–stimulator of interferon genes signaling [3]. Crucially, Ectonucleotide pyrophosphatase/phosphodiesterase 3 exhibits a distinct expression profile from Ectonucleotide pyrophosphatase/phosphodiesterase 1, being predominantly expressed on fibroblasts and mast cells within the tumor microenvironment rather than malignant cells [5].

Table 2: Contrasting Features of Ectonucleotide pyrophosphatase/phosphodiesterase 1 and Ectonucleotide pyrophosphatase/phosphodiesterase 3 in Immune Regulation

CharacteristicEctonucleotide pyrophosphatase/phosphodiesterase 1Ectonucleotide pyrophosphatase/phosphodiesterase 3
Primary Tissue DistributionBroad (bone, cartilage, immune cells)Restricted (basophils, mast cells, fibroblasts, renal epithelium)
Tumor Microenvironment ExpressionWidespread across cell typesFibroblasts and mast cells
Association with Therapy ResistanceStrong correlationMinimal correlation
Cyclic Guanosine Monophosphate–Adenosine Monophosphate Hydrolase ActivityDominant in most tissuesCompensatory in Ectonucleotide pyrophosphatase/phosphodiesterase 1 deficiency

Rationale for Selective Ectonucleotide pyrophosphatase/phosphodiesterase 3 Inhibition in Disease Contexts

The development of selective Ectonucleotide pyrophosphatase/phosphodiesterase 3 inhibitors is justified by distinct clinical and pharmacological considerations. First, in allergic pathologies, Ectonucleotide pyrophosphatase/phosphodiesterase 3 serves as a key regulator of adenosine triphosphate-mediated inflammation. FcεRI cross-linking on basophils and mast cells releases extracellular adenosine triphosphate, which promotes allergic inflammation through P2 receptor activation. Ectonucleotide pyrophosphatase/phosphodiesterase 3 deficiency impairs adenosine triphosphate clearance, leading to intracellular accumulation and exacerbated inflammation [8]. Selective inhibition could therefore modulate purinergic signaling without systemic immunosuppression.

In oncology, Ectonucleotide pyrophosphatase/phosphodiesterase 3 inhibition offers a precision targeting strategy for malignancies with high Ectonucleotide pyrophosphatase/phosphodiesterase 3 expression, particularly renal cell carcinoma where it is overexpressed in approximately 90% of clear cell subtypes [7] [8]. Unlike Ectonucleotide pyrophosphatase/phosphodiesterase 1 inhibitors that may induce compensatory Ectonucleotide pyrophosphatase/phosphodiesterase 3 upregulation, selective agents could prevent this immune escape mechanism. Additionally, Ectonucleotide pyrophosphatase/phosphodiesterase 3 inhibition potentially avoids the systemic toxicities associated with pan-phosphodiesterase inhibitors by sparing Ectonucleotide pyrophosphatase/phosphodiesterase 1-mediated physiological processes in bone mineralization and insulin signaling [2] [5].

Current Landscape of Ectonucleotide pyrophosphatase/phosphodiesterase 3-Targeted Therapeutic Development

Therapeutic modulation of Ectonucleotide pyrophosphatase/phosphodiesterase 3 currently encompasses two primary approaches: antibody-based biologics and small-molecule inhibitors. Antibody-drug conjugates represent the most clinically advanced strategy, exemplified by AGS-16C3F (also designated AGS-16M8F). This conjugate comprises an anti-Ectonucleotide pyrophosphatase/phosphodiesterase 3 monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin F, demonstrating potent antitumor activity in renal cell carcinoma models [1] [8]. Early-phase clinical trials have established its safety profile and recommended dosing for metastatic renal cell carcinoma, though efficacy data remain preliminary.

Small-molecule inhibitors offer advantages in oral bioavailability and tumor penetration. Recent medicinal chemistry efforts have yielded several promising scaffolds:

Table 3: Developmental Approaches for Ectonucleotide pyrophosphatase/phosphodiesterase 3-Targeted Therapeutics

Therapeutic ModalityRepresentative AgentsKey CharacteristicsDevelopment Status
Antibody-Drug ConjugateAGS-16C3F/AGS-16M8FAnti-Ectonucleotide pyrophosphatase/phosphodiesterase 3 antibody-MMAF conjugatePhase I/II trials for metastatic renal cell carcinoma
Small-Molecule InhibitorCompound 4t (arylamide sulphonate)ENPP3 IC50: 0.15 ± 0.04 μM; competitive inhibitionPreclinical (in vitro/in vivo)
Small-Molecule InhibitorHY-169804 (ENPP3 Inhibitor 1)ENPP3 IC50: 0.15 μM; >270-fold selectivity over Ectonucleotide pyrophosphatase/phosphodiesterase 1Preclinical (in vitro)
Small-Molecule InhibitorBertin Bioreagent #37760Ki: 53.7 nM; inhibits carbonic anhydrase II/IXResearch compound

Among small molecules, arylamide sulphonate derivatives represent a particularly promising class due to their submicromolar potency and synthetic tractability. Inhibitor 4t (5-[4-[[4-(aminosulfonyl)phenyl]amino]-1-phthalazinyl]-2-methyl-benzenesulfonamide) exemplifies this class with demonstrated selectivity against Ectonucleotide pyrophosphatase/phosphodiesterase 3 versus other ectonucleotidases [4]. Another advanced compound (designated ENPP3 Inhibitor 1/HY-169804) achieves comparable potency (IC50 = 0.15 µM) with remarkable selectivity (IC50 >41.4 µM for Ectonucleotide pyrophosphatase/phosphodiesterase 1) [1]. These agents provide chemical probes for validating Ectonucleotide pyrophosphatase/phosphodiesterase 3 as a therapeutic target beyond antibody-drug conjugate approaches.

Properties

Product Name

ENPP3 Inhibitor 4t

IUPAC Name

(4-benzamidophenyl) 4-(trifluoromethoxy)benzenesulfonate

Molecular Formula

C20H14F3NO5S

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C20H14F3NO5S/c21-20(22,23)28-16-10-12-18(13-11-16)30(26,27)29-17-8-6-15(7-9-17)24-19(25)14-4-2-1-3-5-14/h1-13H,(H,24,25)

InChI Key

BVCLHLBHDWKWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.